5-Hydroxynonanoic acid
Description
Contextualization within Hydroxy Fatty Acid Chemistry and Biochemistry
Hydroxy fatty acids are a class of fatty acids characterized by the presence of at least one hydroxyl group along their aliphatic chain. Their structural diversity, based on chain length and the position of the hydroxyl group, gives rise to a wide array of chemical properties and biological functions. These compounds are integral components of various lipids and play roles in metabolic pathways. nih.gov
5-Hydroxynonanoic acid is a saturated nine-carbon fatty acid with a hydroxyl group located at the fifth carbon (C5) position. Its structure places it within the category of medium-chain hydroxy fatty acids. While research directly focused on this compound is still emerging, the study of analogous compounds, such as 5-hydroxydecanoic acid and other hydroxynonanoic acid isomers, provides valuable insights into its likely chemical behavior and biochemical significance. nih.govcymitquimica.com The position of the hydroxyl group can significantly influence the molecule's properties, including its polarity, and its potential to form intramolecular esters, known as lactones. In the case of this compound, intramolecular cyclization results in the formation of delta-nonalactone, a stable five-membered ring structure.
Significance of Hydroxylation in Fatty Acid Research
The introduction of a hydroxyl group into a fatty acid chain, a process known as hydroxylation, is a critical modification that significantly alters the molecule's physicochemical and biological properties. This functionalization increases the polarity of the fatty acid, affecting its solubility and interaction with other molecules and biological membranes.
From a research perspective, hydroxylation is significant for several reasons:
Altered Metabolic Fate: Hydroxylated fatty acids are metabolized through various pathways, including beta-oxidation and omega-oxidation. nih.gov The presence and position of the hydroxyl group can influence the rate and products of these metabolic routes. For instance, studies on 5-hydroxydecanoic acid have shown that its metabolism via β-oxidation can be rate-limited at the L-3-hydroxyacyl-CoA dehydrogenase step. nih.gov After one cycle of β-oxidation, the 5-hydroxyl group is shifted to the 3-position, potentially creating a metabolic bottleneck. nih.gov
Precursors for Industrially Relevant Molecules: Hydroxy fatty acids serve as valuable precursors for the synthesis of a variety of chemicals. vulcanchem.com For example, they are used in the production of polymers, lubricants, and surfactants. The lactone form of this compound, delta-nonalactone, is a notable example, widely used as a flavor and fragrance compound.
Biological Activity: The hydroxylation of fatty acids can generate molecules with specific biological activities. While the direct biological roles of this compound are not yet well-defined, other hydroxy fatty acids are known to be involved in cellular signaling and as components of complex lipids like lipopolysaccharides in bacteria. sigmaaldrich.com
Interactive Data Table: Physicochemical Properties of this compound and its Lactone
| Property | This compound | delta-Nonalactone (Lactone form) |
| IUPAC Name | This compound | Tetrahydro-6-butyl-2H-pyran-2-one |
| Synonyms | - | 5-Nonanolide, delta-Nonalactone |
| CAS Number | 14029730 | 3301-94-8 |
| Molecular Formula | C₉H₁₈O₃ | C₉H₁₆O₂ |
| Molecular Weight | 174.24 g/mol | 156.22 g/mol |
| Appearance | Not specified | Colorless liquid |
| Boiling Point | Not specified | 249 - 250 °C |
| Natural Occurrence | Not well-documented | Butter, meat, milk, wine researchgate.net |
Detailed Research Findings
While direct and extensive research on this compound is limited, valuable information can be gleaned from studies on its synthesis, its lactone form, and related hydroxy fatty acids.
Synthesis and Production
The synthesis of specific hydroxy fatty acids can be achieved through both chemical and biocatalytic methods. Research into the synthesis of hydroxynonanoic acid isomers has explored various approaches:
Chemical Synthesis: Traditional chemical methods for producing hydroxy fatty acids often involve multiple steps and may lack regioselectivity. The synthesis of various hydroxynonanoic acids for use as standards in oxidation studies has been described, highlighting the complexity of targeting a specific hydroxyl position. researchgate.net
Biocatalytic Approaches: Enzymatic hydroxylation offers a more specific and environmentally friendly alternative. Cytochrome P450 monooxygenases (CYPs) are a key class of enzymes capable of hydroxylating fatty acids. oup.com Research has shown that certain CYPs can catalyze the C5 hydroxylation of fatty acids to produce the corresponding 5-hydroxy fatty acid, which can then be converted to the delta-lactone. foodb.ca The engineering of microbial strains, such as Escherichia coli, expressing specific enzymes like hydratases and dehydrogenases, has been explored for the production of hydroxynonanoic acids from renewable sources like oleic acid. researchgate.net
Metabolic Insights from Related Compounds
The metabolic fate of this compound is not yet fully elucidated. However, studies on structurally similar compounds provide a likely model. Research on 5-hydroxydecanoic acid indicates that it is activated to its CoA ester and enters the mitochondrial β-oxidation pathway. nih.gov The presence of the hydroxyl group at the C5 position leads to the formation of a 3,5-dihydroxydecanoyl-CoA intermediate, which is metabolized at a significantly slower rate by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD), creating a bottleneck in the fatty acid oxidation spiral. nih.govfao.org It is plausible that this compound follows a similar metabolic pathway, being converted to 3-hydroxyheptanoyl-CoA after one round of β-oxidation.
Furthermore, hydroxy fatty acids can be metabolites in certain metabolic disorders. For instance, increased levels of 5-hydroxyhexanoic acid have been observed in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD). nih.govhmdb.ca This suggests that under conditions of impaired fatty acid oxidation, alternative metabolic pathways, including hydroxylation, may become more prominent.
Properties
IUPAC Name |
5-hydroxynonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-5-8(10)6-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXANQCOUCDVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biological Origin of 5 Hydroxynonanoic Acid
Identification in Biological Systems
5-Hydroxynonanoic acid is a naturally occurring chemical compound. It is often found in its cyclic ester form, a lactone known as δ-nonalactone. This form of the compound has been identified in a variety of biological systems, contributing to the flavor and aroma of several foods.
Below is a table summarizing the natural occurrences of δ-nonalactone:
| Biological Source | |
| Dairy Products | Butter, Milk |
| Meat Products | Chicken Fat, Grilled Beef, Pork Fat |
| Beverages | White Wine, Rum, Whiskey, Cognac |
| Plant-Based | Asparagus, Mangifera indica (Mango) |
| Other | Heated Beef |
Biosynthetic Precursors and Pathways of Related Hydroxy Fatty Acids
The biosynthesis of hydroxy fatty acids, a class of compounds that includes this compound, involves various enzymatic pathways in microorganisms. These pathways are crucial for the production of these compounds, which have applications in the chemical, food, and cosmetic industries nih.gov.
Microbial enzymes such as P450 monooxygenases, lipoxygenases, hydratases, 12-hydroxylases, and diol synthases are responsible for the synthesis of regio-specific hydroxy fatty acids nih.gov. These enzymes can introduce hydroxyl groups at specific positions on fatty acid chains. For example, fatty acid hydratases catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid researchgate.net.
The biosynthesis of ω-hydroxy fatty acids, where the hydroxyl group is at the terminal carbon, has been a subject of study. Metabolic engineering approaches in microorganisms like Escherichia coli have been developed to produce these compounds from natural fatty acids nih.govfrontiersin.org. These engineered pathways often involve enhancing the activity of specific enzymes and blocking competing metabolic routes to increase the yield of the desired hydroxy fatty acid frontiersin.org.
While the specific biosynthetic pathway for this compound is not extensively detailed in the provided search results, the general mechanisms for the formation of related hydroxy fatty acids provide a foundational understanding. The precursors for these pathways are typically unsaturated fatty acids. The following table lists enzymes involved in the biosynthesis of hydroxy fatty acids and their general functions:
| Enzyme Family | General Function in Hydroxy Fatty Acid Biosynthesis |
| P450 Monooxygenases | Catalyze the insertion of an oxygen atom into a C-H bond of a fatty acid. |
| Lipoxygenases | Catalyze the dioxygenation of polyunsaturated fatty acids. |
| Hydratases | Catalyze the addition of water to a carbon-carbon double bond of an unsaturated fatty acid. |
| 12-Hydroxylases | Introduce a hydroxyl group at the 12th carbon position of a fatty acid. |
| Diol Synthases | Catalyze the formation of diols from fatty acids. |
Chemical Synthesis Methodologies for 5 Hydroxynonanoic Acid
Strategies for Regioselective Hydroxylation
Regioselective hydroxylation is critical for introducing a hydroxyl group at a specific carbon atom, in this case, the C5 position of nonanoic acid. Biocatalytic methods have emerged as highly effective strategies for achieving this selectivity under mild conditions.
Biocatalytic Hydroxylation: Enzymes, particularly from the oxygenase superfamily, are adept at catalyzing the highly regioselective hydroxylation of C-H bonds.
Unspecific Peroxygenases (UPOs): UPOs are heme-thiolate enzymes that utilize hydrogen peroxide to perform a variety of oxyfunctionalization reactions. nih.gov Certain UPOs have been identified that selectively hydroxylate the C4 (γ) and C5 (δ) positions of medium-chain fatty acids (C8–C12). nih.govacs.org For instance, studies have shown that three short unspecific peroxygenases can catalyze the hydroxylation of C8–C10 fatty acids to yield the corresponding γ- and δ-lactones after spontaneous intramolecular cyclization. nih.govacs.org While there is often a preference for C4 hydroxylation, significant formation of the C5-hydroxylated product occurs. acs.org The regioselectivity can be influenced by the specific enzyme used; for example, with octanoic acid, Dekkera anomala UPO (DcaUPO) shows high selectivity (95%) for the C4 and C5 positions combined. acs.org
Cytochrome P450 Monooxygenases (CYPs/P450s): CYPs are a vast family of heme-containing enzymes known for their ability to hydroxylate a wide range of substrates, including fatty acids. researchgate.net While many P450s catalyze terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) hydroxylation, engineered and wild-type variants have been found that perform selective in-chain hydroxylation. researchgate.net For example, CYP116B46 has been reported to hydroxylate decanoic acid at the C5 position to form (S)-5-hydroxydecanoic acid, the precursor to (S)-δ-decalactone. acs.org This demonstrates the potential of P450s for the targeted synthesis of 5-hydroxy fatty acids, including 5-hydroxynonanoic acid.
Chemical Synthesis: Traditional chemical synthesis of a specific positional isomer like this compound is often more complex and may involve multi-step procedures. One general strategy involves the creation of a precursor with a functional group at the C5 position that can be converted to a hydroxyl group. A different approach was developed for the synthesis of ω-1, ω-2, and ω-3 hydroxynonanoic acids, which could potentially be adapted. researchgate.net This highlights that direct, selective C-H activation at the C5 position of nonanoic acid via purely chemical means remains a significant challenge, making biocatalysis a more targeted and efficient approach. researchgate.net
Table 1: Enzymatic Systems for Regioselective Hydroxylation of Fatty Acids
Stereochemical Considerations in this compound Synthesis
The C5 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)-5-hydroxynonanoic acid and (S)-5-hydroxynonanoic acid. The control of this stereochemistry is a crucial aspect of its synthesis, particularly for applications where biological activity is enantiomer-dependent.
Enzymatic and Biocatalytic Approaches: Biocatalysis is the leading strategy for achieving high enantioselectivity in the synthesis of chiral hydroxy acids.
Enantioselective Hydroxylation: Many enzymatic hydroxylations are inherently stereoselective. For example, the hydroxylation of fatty acids using UPOs can produce γ-lactones with high enantioselectivity. nih.govacs.org Similarly, P450 enzymes like CYP116B46 produce (S)-5-hydroxydecanoic acid with greater than 90% enantiomeric excess (ee). acs.org This high degree of stereocontrol is a major advantage of using enzymes like P450s and UPOs. acs.orgresearchgate.net
Kinetic Resolution: Another common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. manchester.ac.uk For example, a racemic mixture of a hydroxy acid ester can be treated with a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). manchester.ac.uk This principle has been applied to the synthesis of various chiral α-hydroxy acids. manchester.ac.uk
Asymmetric Reduction: The stereoselective reduction of a ketone precursor is a powerful method for establishing a chiral hydroxyl group. The synthesis of chiral δ-lactones has been achieved via the asymmetric reduction of the corresponding δ-keto acids using engineered carbonyl reductases. molaid.com This approach allows for the production of specific enantiomers of the hydroxy acid with high optical purity.
Chemical Asymmetric Synthesis: While more complex, chemical methods can also be employed to control stereochemistry. These often involve the use of chiral auxiliaries or catalysts. For instance, the synthesis of optically pure (R)- and (S)-2-(3-chloro-phenyl)-2-hydroxy-nonanoic acid amide was achieved by starting with commercially available (R)-(-)-3-chloromandelic acid, which acted as a chiral precursor. nih.gov This type of strategy, which builds upon a pre-existing chiral center, is a cornerstone of asymmetric synthesis.
Table 2: Examples of Stereoselective Synthesis Methods for Hydroxy Acids
Preparation of Isomers and Analogs for Research Purposes
The synthesis of isomers and analogs of this compound is essential for structure-activity relationship studies and for use as analytical standards.
Synthesis of Positional Isomers: Researchers have developed methods to synthesize a range of hydroxynonanoic acid isomers, where the hydroxyl group is located at different positions along the carbon chain.
ω-Hydroxynonanoic Acid (9-Hydroxynonanoic Acid): This terminal-hydroxylated isomer is a valuable monomer for biopolyesters. nih.gov It can be produced from oleic acid via chemo-enzymatic routes. mdpi.com One pathway involves the conversion of oleic acid to 9-(nonanoyloxy)nonanoic acid, which is then hydrolyzed to yield 9-hydroxynonanoic acid and pelargonic acid. mdpi.com Biocatalytic systems using engineered E. coli or Corynebacterium glutamicum have been constructed for its production. nih.govacs.org A purely chemical synthesis route has also been described, starting from the oxidative cleavage of 9,10-dihydroxystearic acid to give 9-oxononanoic acid, which is then reduced with sodium borohydride. researchgate.net
Other Positional Isomers (ω-1, ω-2, ω-3): A systematic chemical synthesis for 8-hydroxynonanoic acid (ω-1), 7-hydroxynonanoic acid (ω-2), and 6-hydroxynonanoic acid (ω-3) has been reported. researchgate.net These syntheses serve to create analytical standards for studying the enzymatic and microbiological oxidation of nonanoic acid. researchgate.net For example, the synthesis of 8-hydroxynonanoic acid was achieved starting from suberic acid. researchgate.net
α- and β-Hydroxy Acids: Biocatalytic methods using P450 enzymes have been optimized for the synthesis of 2-hydroxy (α-hydroxy) fatty acids. rsc.org The synthesis of 3-hydroxynonanoic acid derivatives has also been achieved via ozonolysis and oxidation of methyl ricinoleate, derived from castor oil. d-nb.info
Synthesis of Analogs: The synthesis of analogs with modified structures is crucial for exploring chemical and biological properties.
Chain Length Variation: The UPO-catalyzed hydroxylation strategy has been applied to a range of fatty acids from C8 to C12, providing access to a series of δ-hydroxy acids and their corresponding δ-lactones. acs.org
Additional Functional Groups: Chemoenzymatic methods have been used to create more complex analogs. For instance, (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid, an amino acid moiety of an antibiotic, was synthesized using a combination of chemical steps and enzymatic resolution with porcine liver esterase. koreascience.kr Other synthetic routes have produced analogs containing phenyl groups, halogens, and other functionalities for various research applications, such as the development of channel blockers or enzyme inhibitors. nih.govnih.gov
Table 3: Synthesis of Isomers and Analogs of Hydroxynonanoic Acid
Mentioned Compounds
Enzymatic and Microbial Biosynthesis of 5 Hydroxynonanoic Acid
Identification of Biocatalysts for Hydroxylation of Nonanoic Acid Substrates
The introduction of a hydroxyl group onto a fatty acid chain is a chemically challenging reaction that can be achieved with high selectivity using enzymes. Biocatalytic hydroxylation of nonanoic acid and related substrates relies on several key enzyme classes that functionalize the fatty acid backbone.
Monooxygenases and hydratases are the primary enzymes responsible for the direct hydroxylation of fatty acids and their precursors.
Monooxygenases , particularly cytochrome P450 (P450) enzymes, are a superfamily of heme-containing proteins that catalyze the insertion of one oxygen atom from O₂ into a substrate. d-nb.info They are capable of hydroxylating non-activated carbon-hydrogen bonds, a reaction of significant interest for chemical synthesis. d-nb.info P450s can hydroxylate saturated fatty acids at various positions, including the terminal (ω) carbon, which in the case of nonanoic acid would yield 9-hydroxynonanoic acid. d-nb.infowikipedia.org The CYP52 family, for instance, exhibits terminal hydroxylation activity on fatty acids of various chain lengths. d-nb.info Self-sufficient P450s from the CYP102A subfamily, such as CYP102A1 from Bacillus megaterium, are also well-studied for their ability to hydroxylate medium- and long-chain fatty acids. nih.gov Another important class is the alkane monooxygenase system, such as AlkBGT from Pseudomonas putida, which can perform regiospecific ω-hydroxylation on substrates like nonanoic acid methyl ester. nih.govd-nb.info
Fatty acid hydratases (FAHs) offer an alternative route to HFAs by catalyzing the addition of a water molecule across a carbon-carbon double bond in unsaturated fatty acids. mdpi.comnih.gov These microbial enzymes are highly regio- and stereospecific. nih.gov For example, oleate (B1233923) hydratases specifically act on the cis-9 double bond of oleic acid to produce (R)-10-hydroxystearic acid. nih.gov The production of 5-hydroxynonanoic acid via this method would necessitate a precursor with a double bond at the appropriate position (e.g., non-4-enoic or non-5-enoic acid) and a hydratase with the corresponding regioselectivity. Researchers have identified novel hydratases, such as those from Lactobacillus acidophilus, that show selectivity for different double bond positions in polyunsaturated fatty acids, expanding the range of possible HFA products. nih.gov
Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are critical components of biosynthetic pathways that produce dicarboxylic acids, where hydroxy fatty acids are key intermediates. medsciencegroup.com In the context of ω-oxidation, a P450 monooxygenase first hydroxylates the terminal methyl group of a fatty acid to form an ω-hydroxy fatty acid. nih.gov This primary alcohol is then oxidized to an aldehyde by an ADH, and subsequently to a carboxylic acid by an ALDH, resulting in a dicarboxylic acid. medsciencegroup.comoup.com
Metabolic Engineering Strategies for Enhanced Production
To improve the efficiency of microbial HFA production, researchers employ various metabolic engineering techniques to optimize biosynthetic pathways and host organisms.
A primary challenge in using microbial hosts to produce fatty acid derivatives is the cell's natural tendency to consume these molecules for energy via the β-oxidation pathway. To prevent this degradation, key genes in the β-oxidation cycle are often deleted. The deletion of fadD (acyl-CoA synthetase) and/or fadE (acyl-CoA dehydrogenase) in Escherichia coli is a common strategy to block the entry of fatty acids into the degradation pathway, leading to higher accumulation of the desired products. nih.govresearchgate.netfrontiersin.org Deleting fadD is considered particularly effective as it prevents the initial activation of fatty acids to their acyl-CoA esters. researchgate.net
Concurrently, the overexpression of genes that facilitate product formation is crucial. Overexpressing fatty acid hydroxylases like P450s increases the conversion rate of the fatty acid substrate to the HFA product. unl.edu Furthermore, enhancing the transport of fatty acid substrates into the cell can boost productivity. The overexpression of the outer membrane fatty acid transporter, fadL, has been shown to increase the uptake of long-chain fatty acids, resulting in a 5.5-fold increase in ω-hydroxy palmitic acid production in a fadD deletion strain of E. coli. nih.gov
Whole-cell biotransformation utilizes entire microbial cells as self-contained biocatalysts, providing the necessary enzymes and cofactors for multi-step reactions. Engineered strains of E. coli and yeast are widely used for this purpose. For instance, recombinant E. coli expressing an oleate hydratase, an alcohol dehydrogenase, and a Baeyer-Villiger monooxygenase (BVMO) can convert oleic acid into valuable C9 chemicals, including n-nonanoic acid and 9-hydroxynonanoic acid. sci-hub.seacs.orgnih.gov
These systems can be designed for de novo production from simple carbon sources or for the bioconversion of specific precursors. In one innovative approach, the photosynthetic cyanobacterium Synechocystis sp. PCC 6803 was engineered to express the AlkBGT monooxygenase system. d-nb.infonih.gov This system uses light to drive the conversion of nonanoic acid methyl ester to ω-hydroxynonanoic acid methyl ester, with photosynthesis supplying both the required oxygen and the reducing equivalents (NADPH), thereby overcoming O₂ mass transfer limitations. d-nb.infonih.gov To mitigate issues of substrate toxicity and mass transfer limitations in aqueous environments, two-liquid phase systems are sometimes employed, where a non-toxic organic solvent serves as a reservoir for the hydrophobic substrate. nih.gov
Biotransformation of Renewable Resources to this compound
The economic and environmental viability of microbial chemical production hinges on the use of abundant, renewable feedstocks. Plant oils, fatty acids, and simple sugars are primary candidates for conversion into HFAs.
Oleic acid, a C18 unsaturated fatty acid, is a major component of renewable plant oils such as olive oil and soybean oil. acs.orgnih.gov It can be biologically cleaved to yield C9 compounds. A multi-step enzymatic cascade established in E. coli—involving a hydratase, an ADH, and a BVMO—can convert oleic acid into a mixture of n-nonanoic acid and ω-hydroxynonanoic acid. sci-hub.se In one study, this whole-cell system produced these C9 chemicals from various oils, including those from yeast and microalgae. nih.gov A biocatalytic system using an engineered E. coli and a lipase (B570770) converted oleic acid from olive oil hydrolysate into 202 mM (35.2 g/L) of ω-hydroxynonanoic acid. acs.org
Beyond oils, glucose represents a versatile and widely available feedstock. Researchers have successfully engineered E. coli for the de novo production of HFAs directly from glucose. unl.edunih.gov By overexpressing acetyl-CoA carboxylase and a thioesterase while knocking out fadD, a strain was created that first produces free fatty acids, which are then hydroxylated by an introduced P450 monooxygenase. unl.edu This strategy yielded a variety of HFAs, including 9-hydroxydecanoic acid and 11-hydroxydodecanoic acid. unl.edu Similarly, Saccharomyces cerevisiae has been engineered to produce nonanoic acid and 9-hydroxynonanoic acid (at a titer of 13.48 mg/L) from glucose by introducing a hydroxy fatty acid cleavage pathway. nih.govillinois.edu
Conversion from Oleic Acid and Other Fatty Acid Precursors
Direct microbial conversion of oleic acid or other common unsaturated fatty acids into this compound is not a well-documented pathway. The established enzymatic cascade for oleic acid involves hydration of the double bond to form 10-hydroxystearic acid, which is then cleaved to yield 9-hydroxynonanoic acid and other compounds. researchgate.net
The formation of mid-chain hydroxy fatty acids, such as this compound, is more commonly associated with the β-oxidation of longer-chain hydroxy fatty acids. mdpi.comwikipedia.org The β-oxidation cycle is a catabolic process where fatty acids are broken down by sequentially removing two-carbon units. wikipedia.org If a longer fatty acid with a hydroxyl group at an odd-numbered carbon enters this pathway, the hydroxyl group's position will shift as the carbon chain shortens. For instance, a theoretical pathway could involve the β-oxidation of a precursor like 11-hydroxyundecanoic acid or 13-hydroxytriacontanoic acid, which after several cycles would yield this compound as an intermediate.
Studies on the metabolism of 4-hydroxy fatty acids have identified specific enzymes, ACAD10 and ACAD11, that introduce these metabolites into the β-oxidation pathway. nih.gov While this research focuses on 4-hydroxy fatty acids, it highlights that specific enzymatic machinery exists for processing mid-chain hydroxylated lipids. Similarly, research on the metabolism of ricinoleic acid (12-hydroxy-9-octadecenoic acid) by certain microorganisms has shown it can be broken down into shorter hydroxy acids, such as 8-D-hydroxy tetradec-cis-5-enoic acid, demonstrating the principle of generating shorter hydroxy fatty acids from longer precursors via microbial action. oup.comnih.gov
Enzymatic hydroxylation using P450 monooxygenases is another potential route. frontiersin.org These enzymes can introduce hydroxyl groups at various positions on a fatty acid chain, though their specificity would need to be directed towards the C-5 position of nonanoic acid for direct synthesis. frontiersin.org
Table 1: Examples of Microbial Biotransformation of Fatty Acids to Medium-Chain ω-Hydroxy Fatty Acids This table provides context on related, well-researched biotransformations, as direct data for this compound is limited.
| Product | Precursor | Microorganism (Engineered) | Key Enzyme System | Yield | Citation |
| ω-Hydroxydecanoic acid | Decanoic Acid | Escherichia coli | AlkBGT hydroxylation system | 309 mg/L | nih.govrice.edu |
| ω-Hydroxyoctanoic acid | Octanoic Acid | Escherichia coli | AlkBGT hydroxylation system | 275.48 mg/L | nih.govrice.edu |
Role of Lipases in Substrate Hydrolysis
Regardless of the specific enzymatic pathway that follows, the first step in converting natural oils and fats into valuable hydroxy fatty acids is often the hydrolysis of triglycerides. This crucial step is catalyzed by lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). nih.govscispace.com
Lipases are ubiquitous enzymes that break down triglycerides into glycerol (B35011) and free fatty acids. nih.govscispace.com In the context of biosynthesis, their primary role is to liberate fatty acids, such as oleic acid, linoleic acid, or ricinoleic acid, from complex lipid feedstocks like plant oils (e.g., olive oil, soybean oil, castor oil). mdpi.comresearchgate.netencyclopedia.pub This process is essential because the subsequent microbial or enzymatic systems for hydroxylation and chain-shortening typically act on free fatty acids rather than the bulky triglycerides. mdpi.com
The action of lipases occurs at the oil-water interface. scispace.com Microbial lipases are particularly valuable for industrial applications due to their stability and broad substrate specificity. nih.govnih.gov They can be used as purified enzymes or within whole-cell systems to perform hydrolysis under mild conditions, which prevents degradation of the fatty acid precursors. researchgate.net The release of free fatty acids by lipases makes them available for uptake by microorganisms, which can then convert them into a variety of value-added chemicals, including, theoretically, this compound. jmb.or.kr
Metabolism and Biochemical Transformations of 5 Hydroxynonanoic Acid
Pathways of Hydroxy Fatty Acid Catabolism
The catabolism of 5-hydroxynonanoic acid primarily involves pathways designed for the breakdown of fatty acids, adapting to the presence of the hydroxyl group on the carbon chain.
Role in β-Oxidation Pathways
β-oxidation is the principal catabolic process for breaking down fatty acid molecules to generate energy. abcam.com This process occurs in the mitochondria and involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. abcam.comwikipedia.org
While direct studies on the β-oxidation of this compound are limited, research on similar hydroxy fatty acids, such as 5-hydroxydecanoate (B1195396), provides significant insights. Studies have demonstrated that 5-hydroxydecanoate can be metabolized through the β-oxidation pathway. nih.gov The process begins with the activation of the fatty acid to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA. This activated form then serves as a substrate for the enzymes of the β-oxidation spiral. nih.gov
The presence of a hydroxyl group on the acyl chain does not appear to sterically hinder the active sites of the initial enzymes in the β-oxidation pathway. For instance, 5-hydroxydecanoyl-CoA has been shown to be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the β-oxidation cycle. nih.gov The subsequent enzymatic steps, including hydration by enoyl-CoA hydratase, also proceed with the hydroxylated intermediate. nih.gov It is therefore highly probable that 5-hydroxynonanoyl-CoA follows a similar catabolic fate, being processed through successive cycles of β-oxidation.
Table 1: Key Enzymes in the β-Oxidation of Fatty Acids
| Enzyme | Function |
| Acyl-CoA Dehydrogenase | Catalyzes the initial oxidation step, forming a double bond. |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. |
| β-Ketoacyl-CoA Thiolase | Cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA. |
Conversion to Dicarboxylic Acids
Another metabolic fate for this compound is its conversion to a dicarboxylic acid through a process known as ω-oxidation. This pathway serves as an alternative to β-oxidation, particularly when β-oxidation is impaired, and primarily occurs in the endoplasmic reticulum of liver and kidney cells. wikipedia.orgallen.in
The ω-oxidation pathway involves three main steps:
Hydroxylation: The terminal methyl group (the ω-carbon) of the fatty acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450 enzymes. youtube.com
Oxidation to Aldehyde: The newly formed primary alcohol is then oxidized to an aldehyde by alcohol dehydrogenase. youtube.com
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. youtube.com
In the case of this compound, this pathway would lead to the formation of 5-hydroxynonanedioic acid. Research has shown that 3-hydroxy fatty acids can undergo ω-oxidation to form 3-hydroxy dicarboxylic acids, which can then be further metabolized. nih.gov These dicarboxylic acids are more water-soluble and can be excreted in the urine or undergo further breakdown via peroxisomal β-oxidation. nih.govnih.gov
Intramolecular Transformations: Lactone Formation
The structure of this compound, with its hydroxyl group at the fifth carbon, makes it a direct precursor for the intramolecular formation of a stable six-membered ring, a δ-lactone.
Research on δ-Nonalactone and Related Cyclic Esters
This compound is the precursor to δ-nonalactone, a naturally occurring lactone with a characteristic creamy, coconut-like aroma. nih.gov This lactone is a valuable compound used extensively in the food, fragrance, and cosmetic industries. semanticscholar.org
The formation of lactones from hydroxy fatty acids is a well-documented biochemical transformation. The stability of the resulting cyclic ester is a driving force for this reaction, with γ- and δ-lactones (five- and six-membered rings, respectively) being the most common. The biosynthesis of lactones is observed in various microorganisms, including yeasts and fungi, as well as in plants. semanticscholar.org
Enzymatic Mechanisms of Lactonization
The conversion of this compound to δ-nonalactone is an intramolecular esterification reaction. This cyclization can occur spontaneously under acidic conditions, but in biological systems, it is often facilitated by enzymes.
Lipases are a class of enzymes that are widely implicated in lactonization reactions. researchgate.net While they typically catalyze the hydrolysis of esters, under conditions of low water activity, they can effectively catalyze the reverse reaction—ester synthesis. The enzymatic lactonization of a hydroxy acid involves the activation of the carboxylic acid group and subsequent nucleophilic attack by the hydroxyl group. Lipases, such as those from Candida antarctica, have been successfully used for the synthesis of various lactones from their corresponding hydroxy acids. mdpi.com
Another enzymatic pathway for lactone formation involves Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of cyclic ketones to form lactones. nih.gov While this pathway is not a direct conversion of this compound, it represents another significant biological route for lactone synthesis.
Table 2: Comparison of Lactonization Mechanisms
| Mechanism | Description | Key Enzymes (if applicable) |
| Spontaneous Cyclization | Acid-catalyzed intramolecular esterification. | None |
| Lipase-Catalyzed Lactonization | Enzymatic intramolecular esterification, favored in non-aqueous environments. | Lipases (e.g., from Candida antarctica) |
| Baeyer-Villiger Oxidation | Enzymatic oxidation of a cyclic ketone precursor to a lactone. | Baeyer-Villiger Monooxygenases (BVMOs) |
Derivatives and Analogues of 5 Hydroxynonanoic Acid in Academic Research
Synthesis and Characterization of Esters and Amides
The synthesis of esters and amides from 5-hydroxynonanoic acid would follow standard organic reactions. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group allows for a variety of chemical modifications.
Esters are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. The reaction of this compound with a simple alcohol like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl 5-hydroxynonanoate or ethyl 5-hydroxynonanoate. The characterization of these esters would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the ester group and Infrared (IR) spectroscopy to identify the characteristic C=O stretch of the ester.
Amides are formed by the reaction of the carboxylic acid group with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be used to facilitate the direct amidation. The resulting amide would be characterized by NMR and IR spectroscopy, with the latter showing a characteristic C=O stretch for the amide bond. While specific studies on the synthesis of a wide range of amides from this compound are not widely reported, the general methodologies are well-established.
Exploration of Branched and Unsaturated Hydroxylated Derivatives
The exploration of branched and unsaturated derivatives of this compound is an area with potential for creating novel molecules with unique properties.
Branched derivatives could be synthesized by introducing alkyl groups at various positions along the carbon chain. This could be achieved through various synthetic routes, potentially starting from precursors that already contain the desired branching. The properties of these branched derivatives, such as their melting points, boiling points, and solubility, would be expected to differ from the linear parent compound due to the altered molecular structure.
Unsaturated derivatives , containing one or more double or triple bonds, could also be synthesized. These could serve as monomers for polymerization through different mechanisms or could be further functionalized at the site of unsaturation. The introduction of unsaturation would significantly impact the geometry and electronic properties of the molecule.
Role as Building Blocks for Polymeric Materials (e.g., Polyesters)
This compound is a classic example of a hydroxy acid monomer that can undergo polymerization to form polyesters. The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows it to self-condense.
Polycondensation of this compound would lead to the formation of poly(5-hydroxynonanoate), a type of polyhydroxyalkanoate (PHA). This polymerization would proceed with the elimination of water molecules as the ester linkages are formed between the monomer units. The resulting polyester (B1180765) would have a repeating unit derived from the this compound monomer.
Alternatively, the cyclic ester of this compound, known as γ-nonalactone (or 5-nonanolide), can undergo ring-opening polymerization (ROP) to produce the same polyester. ROP is often a more controlled method for producing high molecular weight polymers with well-defined structures. Various catalysts, including organometallic compounds, can be used to initiate the polymerization of the lactone.
Advanced Analytical Methodologies for 5 Hydroxynonanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating 5-Hydroxynonanoic acid from complex mixtures. The choice between gas and liquid chromatography is typically dictated by the sample matrix, the required sensitivity, and the volatility of the analyte, which is often enhanced through derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxy Fatty Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of hydroxy fatty acids, including this compound. However, due to the low volatility and potential for thermal degradation of the polar carboxyl and hydroxyl groups, derivatization is an essential prerequisite for successful GC-MS analysis. restek.com This process replaces active hydrogens on the functional groups with nonpolar moieties, increasing the analyte's volatility and improving its chromatographic behavior. nih.gov
The most common derivatization strategy involves a two-step process:
Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester (FAME), using reagents like BF₃-methanol. restek.com
Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.commarinelipids.ca
Once derivatized, the resulting compound (e.g., methyl 5-(trimethylsilyloxy)nonanoate) exhibits excellent volatility and stability for GC analysis. Separation is typically achieved on a capillary column with a nonpolar or medium-polarity stationary phase. marinelipids.calipidmaps.org The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the derivatized molecule. Electron ionization (EI) mass spectra of TMS derivatives of hydroxy fatty acid methyl esters produce characteristic fragment ions that can be used to determine the original position of the hydroxyl group. marinelipids.ca
Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids
| Derivatization Step | Functional Group Targeted | Reagent | Abbreviation | Typical Conditions |
|---|---|---|---|---|
| Esterification | Carboxylic Acid (-COOH) | Boron trifluoride in Methanol (B129727) | BF₃-Methanol | 60°C for 60 minutes restek.com |
| Silylation | Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60-80°C for 60 minutes restek.comlipidmaps.org |
| Silylation | Hydroxyl (-OH) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60°C for 60 minutes restek.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative and often complementary approach to GC-MS. A key advantage of LC-MS/MS is its ability to analyze less volatile and thermally labile compounds, sometimes even without derivatization. mdpi.com However, for short- and medium-chain hydroxy fatty acids, derivatization is frequently employed to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns. shimadzu.comnih.gov
Derivatization for LC-MS analysis often aims to introduce a readily ionizable group into the molecule, improving detection sensitivity, particularly in positive ion mode. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the carboxylic acid group to form stable hydrazones that can be sensitively detected using electrospray ionization (ESI) in negative mode. shimadzu.comnih.gov
Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, with their smaller particle-sized columns, provide rapid and high-resolution separations. nih.gov When coupled with a tandem mass spectrometer (e.g., a triple quadrupole), LC-MS/MS allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). creative-proteomics.com This technique monitors a specific precursor-to-product ion transition for the analyte of interest, minimizing interferences from the sample matrix. creative-proteomics.com While direct analysis of underivatized this compound is possible, challenges include poor retention on standard reversed-phase columns and lower ionization efficiency. nih.gov
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules like this compound. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy provide a wealth of information about the chemical environment of each atom in the molecule.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals:
A downfield signal for the carboxylic acid proton (-COOH), typically above 10 ppm, which may be broad or exchangeable with deuterium (B1214612) in solvents like D₂O.
A signal for the proton on the carbon bearing the hydroxyl group (H-5), likely appearing as a multiplet in the 3.5-4.0 ppm range.
A complex series of multiplets in the alkyl region (approx. 1.2-2.4 ppm) corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the nonanoic acid backbone. The protons on the carbon adjacent to the carboxyl group (H-2) would be the most downfield in this region. chemicalbook.com
A triplet around 0.9 ppm for the terminal methyl group (H-9). chemicalbook.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the precise placement of the hydroxyl group at the C-5 position.
Infrared Spectroscopy in Hydroxy Fatty Acid Analysis
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would be characterized by specific absorption bands that serve as molecular fingerprints.
Key expected absorption bands include:
A broad, strong absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. mdpi.com
A distinct, strong absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. nih.gov
A broad absorption band around 3200-3600 cm⁻¹ from the O-H stretching of the alcohol functional group.
Multiple sharp absorption bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the methylene and methyl groups in the alkyl chain. nih.gov
A C-O stretching vibration for the secondary alcohol, typically found in the 1000-1200 cm⁻¹ region.
Attenuated Total Reflectance (ATR)-FTIR is a modern sampling technique that allows for the analysis of samples with minimal preparation. nih.gov
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very Broad, Strong |
| Alcohol O-H | Stretch | 3200 - 3600 | Broad, Strong |
| Alkyl C-H | Stretch | 2850 - 2960 | Sharp, Strong |
| Carbonyl C=O | Stretch | ~1710 | Sharp, Very Strong |
Sample Preparation and Derivatization for Analytical Studies
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. uga.edu The protocol depends heavily on the nature of the sample matrix (e.g., biological fluids, tissues, environmental samples). A typical workflow involves extraction, purification, and derivatization.
Extraction: Liquid-liquid extraction (LLE) using an organic solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) are common methods to isolate fatty acids from aqueous matrices. lipidmaps.org The sample is often acidified first to protonate the carboxylic acid group, making it more soluble in organic solvents. lipidmaps.org
Purification: After extraction, further cleanup may be necessary. This can involve techniques like column chromatography or additional SPE steps to separate hydroxy fatty acids from other lipid classes like non-hydroxy fatty acids. marinelipids.ca
Derivatization: As discussed previously, derivatization is a crucial step for many analytical techniques. For GC-MS, this involves esterification of the carboxyl group followed by silylation of the hydroxyl group. nih.govmarinelipids.ca For LC-MS, derivatization of the carboxyl group is performed to enhance ionization and chromatographic performance. shimadzu.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid the formation of byproducts. restek.com
The entire sample preparation process must be meticulously controlled to prevent loss of the analyte and the introduction of contaminants, which is why procedural blanks are often analyzed alongside the samples. uga.edu
Molecular and Cellular Research on 5 Hydroxynonanoic Acid S Biochemical Roles
Studies on Enzyme-Substrate Interactions
Direct enzymatic studies on 5-Hydroxynonanoic acid are limited in publicly available scientific literature. However, research on analogous compounds, particularly 5-hydroxydecanoate (B1195396), offers significant insights into the probable enzyme-substrate interactions involving this compound. The metabolism of fatty acids is a critical cellular process, and the introduction of a hydroxyl group on the acyl chain can influence the kinetics and efficiency of the enzymes involved.
The primary pathway for fatty acid catabolism is β-oxidation, which occurs within the mitochondria. wikipedia.orgyoutube.com This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgyoutube.comaocs.org For a hydroxy fatty acid like this compound to be metabolized via this pathway, it must first be activated to its coenzyme A (CoA) thioester, 5-hydroxynonanoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase. nih.gov
Subsequent steps in the β-oxidation of 5-hydroxynonanoyl-CoA would involve a series of enzymes that recognize medium-chain acyl-CoAs. Research on 5-hydroxydecanoate has shown that its CoA derivative is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the β-oxidation spiral. nih.gov This suggests that 5-hydroxynonanoyl-CoA is also likely recognized and processed by MCAD. The product of this reaction would be 5-hydroxynonenoyl-CoA.
The second step is catalyzed by enoyl-CoA hydratase, which adds a water molecule across the double bond. Studies on 5-hydroxydecanoate confirm that its corresponding enoyl-CoA is a substrate for this enzyme. nih.gov This leads to the formation of 3,5-dihydroxynonanoyl-CoA.
The final step is the thiolytic cleavage by β-ketoacyl-CoA thiolase, which would release a molecule of acetyl-CoA and a shortened acyl-CoA, in this case, 3-hydroxyheptanoyl-CoA, which could then undergo further rounds of β-oxidation.
| Enzyme | Substrate (Hypothesized for 5-HNA) | Product (Hypothesized for 5-HNA) | Kinetic Insights from Analogues (5-hydroxydecanoate) |
|---|---|---|---|
| Acyl-CoA Synthetase | This compound | 5-Hydroxynonanoyl-CoA | Activation is a prerequisite for mitochondrial metabolism. nih.gov |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-Hydroxynonanoyl-CoA | 5-Hydroxynonenoyl-CoA | The hydroxyl group does not appear to prevent recognition by MCAD. nih.gov |
| Enoyl-CoA Hydratase | 5-Hydroxynonenoyl-CoA | 3,5-Dihydroxynonanoyl-CoA | The reaction proceeds similarly to that of unsubstituted enoyl-CoAs. nih.gov |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxynonanoyl-CoA | 5-Hydroxy-3-ketononanoyl-CoA | This step may be rate-limiting, slowing the overall β-oxidation flux. nih.gov |
| β-Ketoacyl-CoA Thiolase | 5-Hydroxy-3-ketononanoyl-CoA | Acetyl-CoA + 3-Hydroxyheptanoyl-CoA | Cleavage releases acetyl-CoA and a shortened hydroxy acyl-CoA. |
Investigations into Cellular Transport and Uptake Mechanisms
The mechanisms by which this compound enters cells have not been specifically elucidated. However, based on its structure as a medium-chain fatty acid (MCFA), its transport is likely to differ from that of long-chain fatty acids (LCFAs).
The cellular uptake of LCFAs is a complex process that can involve both passive diffusion and protein-mediated transport. nih.govnih.gov In contrast, the uptake of short- and medium-chain fatty acids is generally considered to be less dependent on protein transporters. researchgate.net MCFAs can often cross the cell membrane by passive diffusion, driven by a concentration gradient.
Furthermore, once inside the cell, LCFAs typically require binding to fatty acid-binding proteins (FABPs) for their transport across the cytoplasm to various organelles. The metabolism of MCFAs, however, appears to be less reliant on these carrier proteins. researchgate.net
A key distinction in the intracellular trafficking of MCFAs compared to LCFAs is their entry into the mitochondria for β-oxidation. LCFAs require the carnitine palmitoyltransferase (CPT) system to be transported across the mitochondrial membrane. In contrast, MCFAs can cross the mitochondrial membrane and be activated to their CoA esters within the mitochondrial matrix, bypassing the CPT system. researchgate.net This carnitine-independent uptake into the mitochondria is a hallmark of MCFA metabolism and likely applies to this compound.
| Transport Step | Mechanism for LCFAs | Likely Mechanism for 5-HNA (as an MCFA) | Supporting Evidence |
|---|---|---|---|
| Across Plasma Membrane | Passive diffusion and protein-mediated (e.g., CD36, FATPs) | Primarily passive diffusion | MCFA uptake is generally less dependent on protein transporters. researchgate.net |
| Cytoplasmic Transport | Mediated by Fatty Acid-Binding Proteins (FABPs) | Less dependent on FABPs | The cellular metabolism of MCFAs shows reduced reliance on these binding proteins. researchgate.net |
| Mitochondrial Entry | Carnitine-dependent (CPT system) | Carnitine-independent | A common feature of SCFAs and MCFAs is their carnitine-independent uptake and intramitochondrial activation. researchgate.net |
Integration into Lipid Metabolism Research Networks
The field of lipidomics, which aims to comprehensively analyze the full complement of lipids in a biological system, provides a powerful approach to understanding the role of molecules like this compound in the broader context of lipid metabolism. While specific lipidomics studies highlighting this compound are not abundant, the increasing sensitivity and resolution of mass spectrometry-based techniques are enabling the detection and quantification of a wider array of lipid species, including hydroxy fatty acids.
Hydroxy fatty acids, in general, are recognized as important signaling molecules and intermediates in metabolic pathways. Their levels can be altered in various physiological and pathological states, making them potential biomarkers for disease. For example, lipidomic analyses have been instrumental in identifying novel lipid mediators in inflammation and metabolic disorders.
The integration of this compound into lipid metabolism research networks would involve its identification and quantification in large-scale lipidomics studies of various tissues and biofluids under different conditions. This would allow for the correlation of its abundance with specific metabolic phenotypes, disease states, or dietary interventions. Such studies could reveal previously unknown connections between this compound and key metabolic pathways, such as those involved in energy homeostasis, inflammation, and cell signaling.
Future research in this area will likely focus on:
Quantitative Lipidomics: Developing targeted mass spectrometry methods to accurately measure the concentration of this compound in biological samples.
Metabolic Flux Analysis: Using stable isotope tracers to follow the metabolic fate of this compound and determine its contribution to various metabolic pathways.
Systems Biology Approaches: Integrating lipidomics data with genomics, transcriptomics, and proteomics data to build comprehensive models of the metabolic networks in which this compound participates.
| Research Area | Application to this compound | Potential Insights |
|---|---|---|
| Quantitative Lipidomics | Measurement of 5-HNA levels in tissues and fluids. | Identification of physiological and pathological variations in 5-HNA concentration. |
| Metabolic Flux Analysis | Tracing the metabolic pathways of isotopically labeled 5-HNA. | Determination of the primary metabolic roles and catabolic fate of 5-HNA. |
| Systems Biology | Correlation of 5-HNA levels with other 'omics' data. | Uncovering novel regulatory roles and network connections of 5-HNA in cellular metabolism. |
Future Research Directions and Challenges in 5 Hydroxynonanoic Acid Studies
Development of Novel Synthetic Routes with Improved Efficiency
While biocatalytic routes are gaining traction, the development of efficient and scalable chemical syntheses for 5-hydroxynonanoic acid remains a critical research area. Current synthetic strategies often involve multiple steps, harsh reaction conditions, and the use of expensive or hazardous reagents, which can limit their large-scale applicability. Future research will need to focus on creating more streamlined and sustainable chemical pathways.
One promising avenue is the development of catalysts that can achieve regioselective hydroxylation of the C5 position of nonanoic acid or its derivatives with high specificity. This would circumvent the need for complex protecting group strategies. Additionally, methods starting from readily available and renewable feedstocks are highly desirable. For instance, strategies analogous to the synthesis of other hydroxy fatty acids, such as the ozonolysis of unsaturated fatty acids followed by reduction, could be adapted for the production of this compound precursors. nih.gov
A significant challenge in the chemical synthesis of this compound is controlling stereochemistry at the C5 position. The development of asymmetric synthetic methods to produce specific enantiomers of this compound is crucial, as the biological activity of hydroxy fatty acids is often stereospecific. Furthermore, the synthesis of the corresponding lactone, δ-nonalactone, a valuable fragrance and flavor compound, presents another important research direction. chemimpex.com Efficient and selective lactonization methods for this compound will be a key focus. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Key Challenges |
| Direct C-H Activation/Hydroxylation | Atom-economical, potentially fewer steps. | Achieving high regioselectivity at the C5 position, catalyst stability and cost. |
| From Renewable Feedstocks (e.g., via ozonolysis) | Utilizes sustainable starting materials. | Requires specific unsaturated precursors, multi-step process. nih.gov |
| Asymmetric Synthesis | Production of enantiomerically pure compounds. | Complex synthetic routes, potentially higher cost. |
| Lactonization-driven Synthesis | Access to valuable δ-lactone derivative. chemimpex.com | Efficient and controlled lactonization/hydrolysis steps. organic-chemistry.org |
Advancement of Biocatalytic Systems for Sustainable Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of this compound. The use of whole-cell systems or isolated enzymes can lead to high yields and stereospecificity under mild reaction conditions. A significant breakthrough in this area is the discovery of enzymes capable of regioselective hydroxylation of fatty acids.
A notable example is the cytochrome P450 monooxygenase CYP116B46 from Tepidiphilus thermophilus, which has been shown to catalyze the enantio- and regioselective C5 hydroxylation of various fatty acids. researchgate.net This discovery opens the door for the direct biocatalytic production of this compound from nonanoic acid. Future research will focus on optimizing these biocatalytic systems for industrial-scale production. This includes enhancing enzyme stability, improving cofactor regeneration, and increasing product titers.
Challenges in this area include overcoming substrate and product toxicity to the microbial hosts, which can limit the efficiency of whole-cell biotransformations. nih.gov Strategies such as in situ product removal and the engineering of robust microbial strains will be crucial. Furthermore, expanding the substrate scope of known hydroxylases and discovering new enzymes with improved activity and selectivity for C5 hydroxylation are key research priorities. The development of multi-enzyme cascade reactions, where this compound is produced from a renewable starting material like oleic acid through a series of enzymatic steps, represents a promising approach for sustainable production. researchgate.net
High-Throughput Screening for Novel Enzymes Involved in Hydroxylation
The discovery of new and improved enzymes is a cornerstone of advancing the biocatalytic production of this compound. High-throughput screening (HTS) methods are essential for rapidly assessing the activity of large numbers of enzymes, either from natural sources (metagenomic libraries) or from laboratory-generated mutant libraries (directed evolution).
Future research will involve the development and application of novel HTS assays specifically designed to detect fatty acid hydroxylation at the C5 position. These assays could be based on various principles, including colorimetric, fluorometric, or mass spectrometry-based detection. For instance, a fluorometric assay could be designed where the hydroxylation of a modified nonanoic acid substrate leads to the release of a fluorescent molecule. sigmaaldrich.cncaymanchem.com Such assays would enable the rapid screening of thousands of enzyme variants to identify those with enhanced activity, altered regioselectivity, or improved stability.
A significant challenge is the development of screening methods that can be performed directly in the production host, linking enzyme activity to cell viability or a reporter signal. This would allow for the efficient selection of improved biocatalysts from large libraries. Furthermore, the application of microfluidics and droplet-based screening technologies could dramatically increase the throughput of these screens, allowing for the exploration of a much larger enzyme sequence space.
Table 2: Overview of High-Throughput Screening Methodologies for Enzyme Discovery
| Screening Method | Principle | Potential Application for this compound Production |
| Colorimetric/Fluorometric Assays | Enzymatic reaction produces a colored or fluorescent product. sigmaaldrich.cncaymanchem.com | Rapid screening of enzyme libraries in microtiter plates for hydroxylase activity. |
| Mass Spectrometry-based Screening | Direct detection of the product, this compound. | Label-free detection, suitable for complex mixtures and identifying novel activities. |
| Growth-Coupled Selection | Enzyme activity is linked to the survival or growth of the host organism. | In vivo selection of highly active hydroxylase variants. |
| Droplet Microfluidics | Encapsulation of single cells in picoliter droplets for individual assays. | Ultra-high-throughput screening of millions of enzyme variants. |
Systems Biology Approaches to Elucidate Complex Metabolic Networks Involving Hydroxy Fatty Acids
Understanding the broader metabolic context of this compound is crucial for both optimizing its production and elucidating its biological functions. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for studying complex metabolic networks.
Future research will involve the use of techniques like metabolic flux analysis (MFA) to quantify the flow of metabolites through pathways related to fatty acid metabolism. creative-proteomics.comoup.com By using isotopically labeled substrates, such as 13C-labeled nonanoic acid, researchers can trace the metabolic fate of the carbon backbone and identify bottlenecks in the production of this compound.
Genome-scale metabolic models (GEMs) are another key tool in systems biology. nih.govnih.gov By constructing and refining GEMs for organisms that produce or metabolize this compound, it will be possible to simulate the effects of genetic modifications or changes in growth conditions on its production. These models can help identify key enzymes and pathways that influence the flux towards hydroxy fatty acids and guide metabolic engineering strategies.
A significant challenge is the complexity of lipid metabolism and its intricate regulation. Integrating multi-omics datasets to build accurate and predictive models of hydroxy fatty acid metabolism will require sophisticated computational tools and experimental validation. nih.gov Elucidating how the production and degradation of this compound are integrated with central carbon metabolism and other cellular processes will be a key focus of future systems biology research. physiology.org
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for confirming the lactone structure of 5-Hydroxynonanoic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming lactone ring formation. The δ-lactone structure (e.g., delta-Nonalactone, CAS 3301-94-8) can be validated via characteristic proton signals in the δ 4.5–5.0 ppm range (ester carbonyl protons) and carbon signals near 170 ppm for the lactone carbonyl group . Infrared (IR) spectroscopy further supports this by detecting the lactone C=O stretch at ~1750 cm⁻¹. Mass spectrometry (MS) data, such as molecular ion peaks matching the molecular weight (156.22 g/mol for C₉H₁₆O₂), should also align with theoretical values .
Q. What safety protocols are recommended for handling this compound and its derivatives in laboratory settings?
- Methodological Answer : Although this compound lactone is classified as flammable (R10) , general safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or high-temperature reactions.
- Storage : Keep in airtight containers away from ignition sources, as lactones like delta-Nonalactone have low flash points (~112°F) .
Q. What synthetic routes are commonly employed to produce this compound lactones?
- Methodological Answer : Lactonization of this compound under acidic conditions (e.g., H₂SO₄ catalysis) is a standard method. Alternative approaches include enzymatic cyclization using lipases, which can enhance stereoselectivity for specific lactone forms (e.g., delta vs. gamma lactones) . Purity is typically verified via HPLC with UV detection at 210–220 nm to monitor unreacted hydroxyl acid residues.
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from differences in stereochemistry (e.g., delta vs. gamma lactone isomers) or impurity profiles. Researchers should:
- Characterize Isomers : Use chiral chromatography or circular dichroism (CD) to confirm stereochemical purity .
- Control Synthesis Conditions : Document reaction parameters (pH, temperature) to ensure reproducibility.
- Validate Bioactivity Assays : Include positive controls (e.g., commercially available lactones) and replicate experiments across cell lines .
Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in microbial systems?
- Methodological Answer :
- Tracer Studies : Use isotopically labeled ¹³C-5-Hydroxynonanoic acid to track incorporation into β-oxidation or polyhydroxyalkanoate (PHA) biosynthesis pathways.
- Growth Media Optimization : Adjust carbon/nitrogen ratios to induce stress conditions favoring lactone accumulation .
- Analytical Workflow : Combine GC-MS for volatile lactone detection and LC-MS/MS for hydroxyl acid intermediates .
Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate logP values and pKa using density functional theory (DFT) to predict solubility and reactivity.
- Molecular Dynamics (MD) : Simulate lactone stability in aqueous vs. lipid membranes to guide drug delivery applications .
Data Contradiction Analysis
Q. Why do some studies report this compound derivatives as non-hazardous, while others highlight flammability risks?
- Resolution : Hazard classification depends on the derivative’s form. For example, this compound lactone (delta-Nonalactone) is flammable (R10) , whereas the free acid may lack such hazards. Researchers must verify the specific compound’s Safety Data Sheet (SDS) and consult regulatory databases (e.g., NIST) for updated classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
